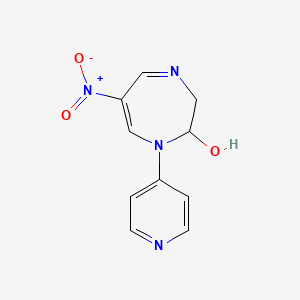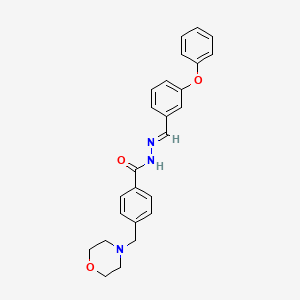![molecular formula C20H24N4O3 B5571412 2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)
2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, Chhabria et al. (2007) described a process involving cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution with substituted aromatic amine or phenoxide, to achieve compounds with significant biological potential (Chhabria et al., 2007).
Molecular Structure Analysis
Jayarajan et al. (2019) conducted experimental and computational studies on similar pyrimidine derivatives, providing insights into their molecular structure through techniques such as FT-IR, NMR, and X-ray diffraction. These studies also investigated non-linear optical properties and molecular docking, revealing significant interactions at the molecular level (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives are often explored through their synthesis pathways and biological evaluations. For example, the construction of polyfunctionalized spiro compounds through domino [2+2+2] cycloaddition reactions, as detailed by Liu et al. (2021), highlights the versatility and reactivity of these compounds (Liu et al., 2021).
Physical Properties Analysis
The analysis of physical properties is crucial for understanding the stability and applicability of chemical compounds. Studies such as those by Xia et al. (2006) on novel homo- and copolyimides containing pyrimidine units reveal important physical properties like thermal stability and mechanical strength (Xia et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are closely linked to their synthesis and molecular structure. Investigations into their reactivity, such as the work by Rao et al. (2016) on the synthesis of N-protected amino acid-ASUD esters using a new reagent, shed light on the chemical versatility and potential applications of these compounds (Rao et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial Agents Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antibacterial activities. For instance, pyridonecarboxylic acids and their derivatives have demonstrated significant antibacterial efficacy, underlining the potential of such compounds in developing new antibacterial agents. This includes the synthesis and evaluation of various analogs for in vitro and in vivo antibacterial screenings, highlighting the importance of structural modifications in enhancing antibacterial activity (Egawa et al., 1984).
Anticancer Activity Another critical application area is in anticancer research, where related pyrimidine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression. For example, dual Src/Abl kinase inhibitors have shown potent antitumor activity in preclinical assays, suggesting their utility in oncology (Lombardo et al., 2004). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment (Rahmouni et al., 2016).
Analgesic and Anti-inflammatory Agents The analgesic and anti-inflammatory properties of related compounds have also been explored, with some derivatives showing potency exceeding that of standard drugs. This research area highlights the potential of spiropyrimidine derivatives in developing new pain management and anti-inflammatory therapies (Chhabria et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c21-19-22-13-16(17(24-19)14-4-2-1-3-5-14)18(25)23-15-6-9-27-20(12-15)7-10-26-11-8-20/h1-5,13,15H,6-12H2,(H,23,25)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGORRVQOAQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CN=C(N=C3C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)
![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)


![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)
![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
